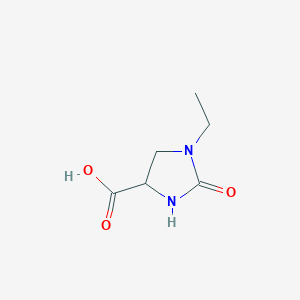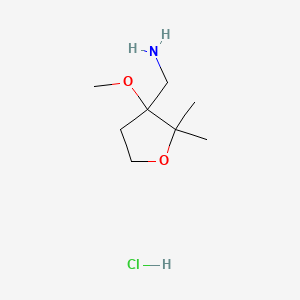
2-(2-Oxocyclobutyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxocyclobutyl)acetic acid: is an organic compound that belongs to the class of carboxylic acids It features a cyclobutane ring with a ketone group at the second position and an acetic acid moiety attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxocyclobutyl)acetic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,4-diketone, followed by oxidation to introduce the ketone group. The reaction conditions typically involve the use of strong oxidizing agents like potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Oxocyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 2-(2-Hydroxycyclobutyl)acetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles under basic or acidic conditions, depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of higher carboxylic acids or diketones.
Reduction: Formation of 2-(2-Hydroxycyclobutyl)acetic acid.
Substitution: Formation of substituted cyclobutane derivatives.
Applications De Recherche Scientifique
2-(2-Oxocyclobutyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Oxocyclobutyl)acetic acid involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
2-(2-Hydroxycyclobutyl)acetic acid: Similar structure but with a hydroxyl group instead of a ketone.
Cyclobutaneacetic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
2-Oxocyclopentylacetic acid: Features a five-membered ring instead of a four-membered ring, leading to different chemical properties.
Propriétés
Formule moléculaire |
C6H8O3 |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
2-(2-oxocyclobutyl)acetic acid |
InChI |
InChI=1S/C6H8O3/c7-5-2-1-4(5)3-6(8)9/h4H,1-3H2,(H,8,9) |
Clé InChI |
WECRIHZJRUOINY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)






![5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid)](/img/structure/B13486823.png)
![Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13486835.png)
![1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486839.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(5-methylthiophen-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13486840.png)

